![molecular formula C12H12O8 B1283951 Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid CAS No. 16672-29-0](/img/structure/B1283951.png)
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid
Descripción general
Descripción
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid is a chemical compound with a polyalicyclic structure that has been the subject of various studies due to its potential applications in the synthesis of polyimides and other polymers. The compound is characterized by its unique bicyclic ring system and multiple carboxylic acid functionalities, which offer diverse reactivity and the possibility to form complex molecular architectures .
Synthesis Analysis
The synthesis of derivatives of this compound has been achieved through a one-pot Diels-Alder reaction, which is a reliable method for constructing the bicyclic core with high precision . Additionally, the synthesis of related compounds has been explored through reactions such as the Wittig reaction and the Pauson-Khand reaction, which further demonstrate the versatility of the bicyclic scaffold in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is crucial for their reactivity and properties. The bicyclic core provides a rigid framework that can influence the overall molecular conformation and the spatial arrangement of the carboxylic acid groups. This rigidity is beneficial for the formation of stable polyimides and other polymers with desirable mechanical and thermal properties .
Chemical Reactions Analysis
The carboxylic acid groups present in this compound are reactive sites that can undergo various chemical reactions, including polycondensation with aromatic diamines to form polyimides . These reactions are typically carried out in polar aprotic solvents such as N,N-dimethylacetamide (DMAc) and can lead to the formation of poly(amic acid)s, which can be further processed into polyimides through thermal imidization .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from this compound are notable for their solubility in polar solvents and their thermal stability. The polyimides synthesized from this compound exhibit no significant weight loss up to temperatures around 360°C to 400°C, indicating excellent thermal stability, which is a desirable characteristic for materials used in high-temperature applications . The solubility of these polymers in a variety of solvents also suggests potential for processing into films and coatings with specific mechanical properties .
Aplicaciones Científicas De Investigación
Synthesis and Transformations
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid and its derivatives are pivotal in various synthetic processes. The Diels–Alder reaction is particularly significant for preparing these compounds. This synthesis often involves derivatization of the olefinic C=C double bond and the transformation of dianhydride derivatives with nitrogen-containing nucleophiles (Hren, Polanc, & Kočevar, 2008).
Polymer Science
This compound plays a crucial role in the development of new poly(amide-imide)s (PAIs) and other polymers, offering high thermal stability and unique structural features. For example, it has been used to create thermally stable poly(amide-imide)s with inherent viscosities ranging from 0.49–0.95 dl/g, demonstrating significant heat resistance (Faghihi & Hajibeygi, 2011). Additionally, polyimides derived from this compound exhibit excellent solubility and thermal stability, with no significant weight loss up to approximately 360°C (Itamura et al., 1993).
Crystal Growth and Design
This compound also contributes to the field of crystal growth and design. It has been utilized in reactions with alkali metal hydroxides to form a series of complexes, which are primarily three-dimensional frameworks. These complexes exhibit diverse bonding schemes and coordination modes, making them of interest in crystallography and materials science (Thuéry & Masci, 2010).
Microwave-Assisted and Ionic-Liquid-Catalyzed Esterification
The compound is also used in innovative synthetic methods, such as microwave-assisted and ionic-liquid-catalyzed esterification. This approach leads to the efficient production of ester derivatives, which are then subjected to base-catalyzed isomerization reactions (Hren, Perdih, Polanc, & Kočevar, 2011).
Flame Retardancy and Thermal Stability
The compound is integral in synthesizing flame-retardant and thermally stable materials. Poly(amide-imide)s derived from this compound exhibit high thermal stability, making them potential candidates for flame-retardant thermoplastic materials (Faghihi, Hajibeygi, & Shabanian, 2009).
Mecanismo De Acción
Target of Action
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid, also known as Bicyclooctenetetracarboxylic dianhydride, is primarily used as a molecular scaffold for derivatization
Mode of Action
The compound can be derivatized by amines to form succinimides, while the octene part of the molecule favors electrophilic substitution and olefin metathesis . This allows for a wide range of chemical reactions and the creation of various derivatives with different properties and potential applications.
Biochemical Pathways
Its derivatives, such as the thermo-cured cycloaliphatic polyamic acid and photo-cured cycloaliphatic polyamic ester, are used in the production of cycloaliphatic polyimide films . These films have applications in various industries, including electronics and aerospace, due to their excellent thermal, mechanical, and electrical properties.
Result of Action
The primary result of the action of this compound is the formation of various derivatives through chemical reactions . These derivatives can then be used in the synthesis of materials with desirable properties, such as the aforementioned cycloaliphatic polyimide films .
Action Environment
The efficacy and stability of this compound and its reactions are influenced by various environmental factors. For instance, it is moisture-sensitive, and its container should be kept tightly closed . It should also be stored away from oxidizing agents . These precautions help to maintain the integrity of the compound and ensure the success of its reactions.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is often used to prepare cycloaliphatic polyamic acids and esters, which are then converted to polyimide films . The compound’s interactions with enzymes such as succinimide derivatives enable it to participate in electrophilic substitution and olefin metathesis reactions . These interactions are crucial for the synthesis of various biochemical products.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s rigidity and stability allow it to act as a robust molecular scaffold, which can be derivatized for various biochemical applications . This derivatization can lead to changes in cellular behavior, including alterations in metabolic pathways and gene expression profiles.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. The compound’s structure allows it to participate in olefin metathesis and electrophilic substitution reactions, which are essential for its biochemical activity . These interactions can result in significant changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects . These threshold effects are important for determining the safe and effective use of the compound in biochemical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound’s ability to participate in olefin metathesis and electrophilic substitution reactions makes it a valuable tool for studying metabolic pathways and their regulation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which are crucial for its biochemical activity. Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical research.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The compound’s localization is crucial for its activity and function in biochemical applications.
Propiedades
IUPAC Name |
bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O8/c13-9(14)5-3-1-2-4(7(5)11(17)18)8(12(19)20)6(3)10(15)16/h1-8H,(H,13,14)(H,15,16)(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDVBBSUAGJUBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(C(C1C(C2C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556924 | |
| Record name | Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16672-29-0 | |
| Record name | Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical synthetic routes to obtain bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid derivatives?
A1: The Diels-Alder cycloaddition reaction stands out as a key method for synthesizing this compound derivatives. This reaction commonly employs substituted pyran-2-ones or other suitable dienes with maleic anhydride as the dienophile []. For instance, reacting 3-benzoylamino-pyran-2-ones with maleic anhydride in the presence of 1,2,3,4-tetrahydronaphthalene yields the desired this compound 2,3;5,6-dianhydride derivatives [].
Q2: How does the structure of this compound lend itself to forming diverse coordination complexes with metal ions?
A2: this compound (H4L) exhibits versatile coordination behavior due to its four carboxylic acid groups. These groups can act as chelating, mono-, bi-, tri-, or tetradentate ligands, facilitating interactions with various metal ions []. This adaptability allows the formation of complexes with alkali metals (Li+, Na+, K+, Rb+, Cs+) and alkaline earth metals like Ba2+ []. The resulting complexes exhibit diverse structural motifs, ranging from two-dimensional assemblies to intricate three-dimensional frameworks [].
Q3: Can you provide an example of how this compound acts as a bridging ligand in coordination polymers?
A3: In the complex [(UO2)3(HL3)2(H2O)6]·10H2O, where HL3 represents the trianion of this compound, the ligand effectively bridges uranyl ions (UO22+) []. Each ligand molecule coordinates to three uranyl ions through its carboxylate groups, adopting a T-shaped configuration within the resulting two-dimensional assembly []. This bridging action contributes to the formation of layered structures characterized by a distinctive herringbone arrangement of twelve-membered rings [].
Q4: How does the presence of a bridgehead amide group influence the reactivity of this compound derivatives?
A4: Introducing a bridgehead amide group to this compound derivatives significantly influences their reactivity, particularly in base-catalyzed isomerization reactions []. Interestingly, instead of promoting desymmetrization, the bridgehead amide group favors the retention of symmetry during these transformations []. This effect highlights the importance of substituent effects in controlling the reactivity and stereochemical outcomes of reactions involving these bicyclic systems.
Q5: What applications have been explored for polymers incorporating the this compound moiety?
A5: Polyesterimides containing the bicyclo[2.2.2]oct-7-ene ring within their backbone have been synthesized and characterized []. These polymers exhibit good solubility in common organic solvents like m-cresol, dimethylformamide, dimethylacetamide, and dimethylsulfoxide []. Notably, they also demonstrate promising thermal stability, withstanding temperatures above 350°C []. These properties suggest their potential suitability for applications requiring materials with a combination of solubility and thermal resistance.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



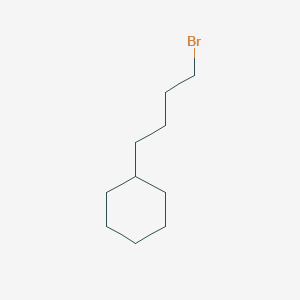
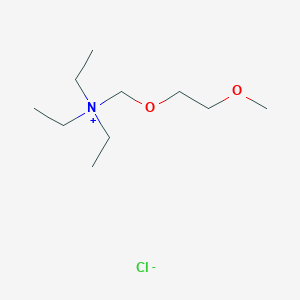



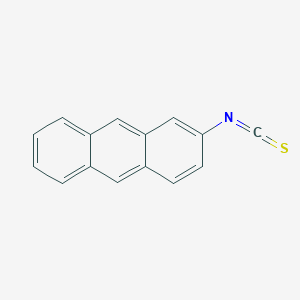
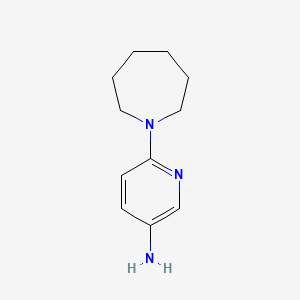
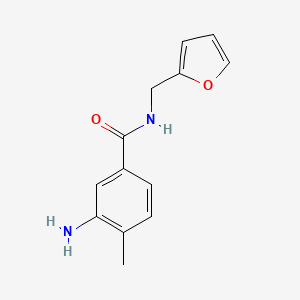
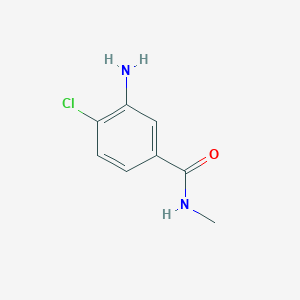
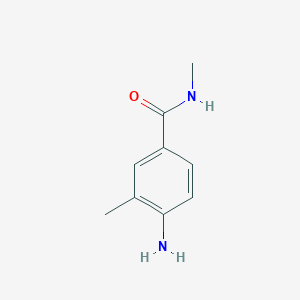
![5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine;hydrochloride](/img/structure/B1283907.png)
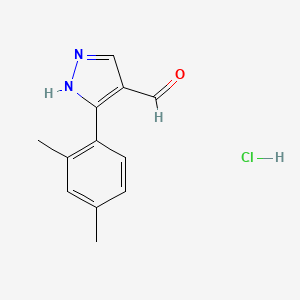
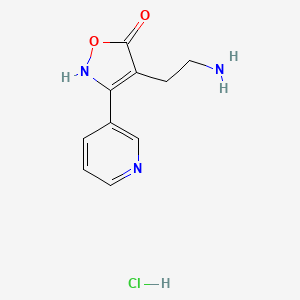
![2-[2-(2-Pyridinyl)ethyl]aniline hydrochloride](/img/structure/B1283913.png)